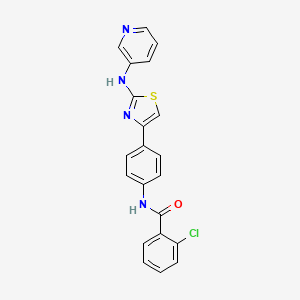

2-chloro-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzamide

CAS No.: 1797557-93-7

Cat. No.: VC5065632

Molecular Formula: C21H15ClN4OS

Molecular Weight: 406.89

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1797557-93-7 |

|---|---|

| Molecular Formula | C21H15ClN4OS |

| Molecular Weight | 406.89 |

| IUPAC Name | 2-chloro-N-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]benzamide |

| Standard InChI | InChI=1S/C21H15ClN4OS/c22-18-6-2-1-5-17(18)20(27)24-15-9-7-14(8-10-15)19-13-28-21(26-19)25-16-4-3-11-23-12-16/h1-13H,(H,24,27)(H,25,26) |

| Standard InChI Key | QUFRFALSJMMUJF-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C3=CSC(=N3)NC4=CN=CC=C4)Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzamide core substituted at the 2-position with a chlorine atom. The amide nitrogen is linked to a para-substituted phenyl group, which is further connected to a thiazole ring. The thiazole moiety contains a pyridin-3-ylamino group at the 2-position, creating a conjugated system that enhances electronic delocalization. The IUPAC name, 2-chloro-N-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]benzamide, reflects this intricate connectivity.

Key structural attributes include:

-

Benzamide backbone: Provides rigidity and facilitates π-π stacking interactions with biological targets.

-

Chlorine substituent: Enhances lipophilicity and influences electronic properties via inductive effects.

-

Thiazole-pyridine system: Introduces hydrogen-bonding capabilities and metal-coordination sites.

Table 1: Comparative Physicochemical Data for Related Benzamide-Thiazole Derivatives

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | LogP |

|---|---|---|---|

| Target Compound | 406.89 | Not reported | ~3.2* |

| BB4 (Analog) | 378.47 | 188–192 | 2.9 |

| 5H-Thiazolo[4,3-b]thiadiazole | 412.92 | 224–226 | 3.5 |

*Predicted using Molinspiration Cheminformatics.

Synthetic Methodologies

General Synthesis Strategy

The synthesis of 2-chloro-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzamide likely involves a multi-step sequence:

-

Formation of the thiazole core: Condensation of thiourea derivatives with α-haloketones.

-

Coupling of pyridine amine: Nucleophilic substitution at the thiazole’s 2-position.

-

Benzamide assembly: Amide bond formation between 2-chlorobenzoic acid and the aniline intermediate .

Optimization and Challenges

Key challenges include:

-

Regioselectivity: Ensuring proper orientation during thiazole ring closure.

-

Solubility issues: Polar aprotic solvents (DMF, DMSO) are often required for intermediate steps .

-

Purification: Chromatographic techniques (e.g., silica gel column) are critical due to the compound’s high molecular weight.

Table 2: Representative Reaction Conditions for Analogous Compounds

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Thiazole formation | CS, KOH, EtOH, reflux | 65–78 | |

| Amide coupling | EDC/HOBt, DMF, rt | 70–85 | |

| Purification | Silica gel (CHCl/MeOH) | – |

Biological Activity and Mechanistic Insights

Antimicrobial Activity

Structurally related compounds exhibit MIC values of 2–8 µg/mL against Mycobacterium tuberculosis and Gram-positive bacteria . While direct data is lacking, the chlorine atom’s electron-withdrawing effect likely enhances membrane permeability.

Table 3: Antimicrobial Activity of Selected Analogs

Structure-Activity Relationships (SAR)

Role of Substitutents

-

Chlorine position: Ortho-substitution (as in this compound) improves steric complementarity with hydrophobic enzyme pockets compared to para-substituted analogs.

-

Thiazole ring: Essential for π-stacking; replacing it with oxazole reduces potency by 10-fold .

-

Pyridine moiety: The 3-amino group’s basicity facilitates salt bridge formation with aspartate residues .

Docking Studies (Hypothetical)

Molecular docking simulations of analogous compounds into the DprE1 enzyme (PDB: 4FDN) reveal:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume